Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate
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Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The imidazo[1,2-a]pyrimidine core is a fused bicyclic structure that has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate typically involves multi-step organic reactions One common method includes the condensation of 2-aminopyrimidine with α-haloketones to form the imidazo[1,2-a]pyrimidine coreThe final step involves the formation of the carbodithioate group, which can be achieved by reacting the intermediate with carbon disulfide and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as gold nanoparticles have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other sulfur-containing groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenylpiperazine moiety or the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylpiperazine or imidazo[1,2-a]pyrimidine rings.
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core can interact with various enzymes and receptors, modulating their activity. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, contributing to its anxiolytic effects. The carbodithioate group can interact with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity and chemical properties.
Phenylpiperazine derivatives: These compounds have similar pharmacological profiles but may differ in their potency and selectivity.
Carbodithioate compounds: These compounds share the carbodithioate group, which can influence their reactivity and biological activity.
The uniqueness of this compound lies in the combination of these three functional groups, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C18H19N5S2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C18H19N5S2/c24-18(25-14-15-13-23-8-4-7-19-17(23)20-15)22-11-9-21(10-12-22)16-5-2-1-3-6-16/h1-8,13H,9-12,14H2 |
InChI Key |
ALKMVNAEOQFGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)SCC3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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